

Application Note: Regioselective Synthesis of 5-Chloro-3-methoxy-2-propoxybenzaldehyde

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Compound of Interest

Compound Name: 5-Chloro-3-methoxy-2-propoxybenzaldehyde

CAS No.: 828272-37-3

Cat. No.: B1627679

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Executive Summary & Application Context

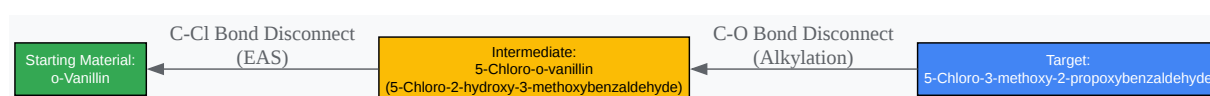
This technical guide details the synthesis of **5-Chloro-3-methoxy-2-propoxybenzaldehyde** starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This scaffold is chemically significant as a structural analog to intermediates used in the production of hemoglobin allosteric modulators, such as Voxelotor (GBT440), used in the treatment of Sickle Cell Disease (SCD).

The protocol prioritizes regiochemical integrity. By exploiting the electronic directing effects of the 2-hydroxyl group, we establish a robust two-step sequence:

- Electrophilic Aromatic Substitution (EAS): Highly selective C5-chlorination using N-Chlorosuccinimide (NCS).
- Williamson Ether Synthesis: O-alkylation of the phenol with 1-bromopropane.

Retrosynthetic Logic

The synthesis is designed to avoid competitive halogenation. Chlorinating the free phenol (Step 1) leverages the strong para-directing effect of the hydroxyl group relative to the aldehyde. Reversing the order (alkylation first) would increase steric bulk at the ortho-position and potentially alter the electronic landscape, reducing C5 selectivity.



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Figure 1: Retrosynthetic analysis showing the disconnection strategy.

Chemical Strategy & Mechanism[1][2]

Step 1: Regioselective Chlorination

The starting material, o-vanillin, possesses a hydroxyl group at C2 and a methoxy group at C3.

- Electronic Analysis: The C2-OH is a strong activator and ortho/para director. The C1-CHO is a strong deactivator and meta director.
- Site Selectivity:
 - C5:Para to OH, Meta to CHO. (Highly Favored).
 - C4:Meta to OH, Para to CHO. (Disfavored).
 - C6:Ortho to OH, Ortho to CHO. (Sterically hindered).
- Reagent Choice:N-Chlorosuccinimide (NCS) is selected over sulfuryl chloride or gas. NCS provides a controlled release of Cl_2 , minimizing over-chlorination and oxidative byproducts.

Step 2: O-Alkylation (Propylation)

The intermediate 5-chloro-o-vanillin is treated with 1-bromopropane under basic conditions.

- Mechanism:

Nucleophilic Substitution.[1][2]

- Conditions: Potassium carbonate (

) in DMF.[3] The phenoxide ion generated in situ attacks the primary alkyl halide. DMF is chosen for its ability to solvate the cation (

), leaving the phenoxide "naked" and highly reactive.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

Objective: Introduce chlorine at the C5 position with >95% regioselectivity.

Materials:

- o-Vanillin (1.0 eq)[4]
- N-Chlorosuccinimide (NCS) (1.05 eq)
- Acetonitrile (ACN) or DMF (10 volumes)
- HCl (1M, for quench)

Procedure:

- Charge: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add o-vanillin (15.2 g, 100 mmol) and Acetonitrile (150 mL).
- Dissolution: Stir at Room Temperature (RT, 20–25°C) until fully dissolved.
- Addition: Add NCS (14.0 g, 105 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; maintain internal temperature <30°C.

- Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. The starting material ($R_f \sim 0.5$) should disappear, replaced by a slightly less polar product ($R_f \sim 0.6$).
- Quench: Pour the reaction mixture into ice-water (500 mL).
- Isolation: A precipitate will form. Stir for 30 minutes to granulate the solid. Filter the solid using a Buchner funnel.
- Purification: Wash the cake with water (2 x 50 mL) to remove succinimide byproducts. Recrystallize from hot Ethanol/Water (9:1) if high purity is required.
- Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Appearance: Pale yellow crystalline solid.

Protocol B: Synthesis of 5-Chloro-3-methoxy-2-propoxybenzaldehyde

Objective: Alkylate the C2-hydroxyl group.

Materials:

- 5-Chloro-o-vanillin (from Protocol A) (1.0 eq)
- 1-Bromopropane (1.2 eq)
- Potassium Carbonate (), anhydrous (2.0 eq)
- Dimethylformamide (DMF) (5 volumes)
- Potassium Iodide (KI) (0.1 eq, catalytic - optional Finkelstein activation)

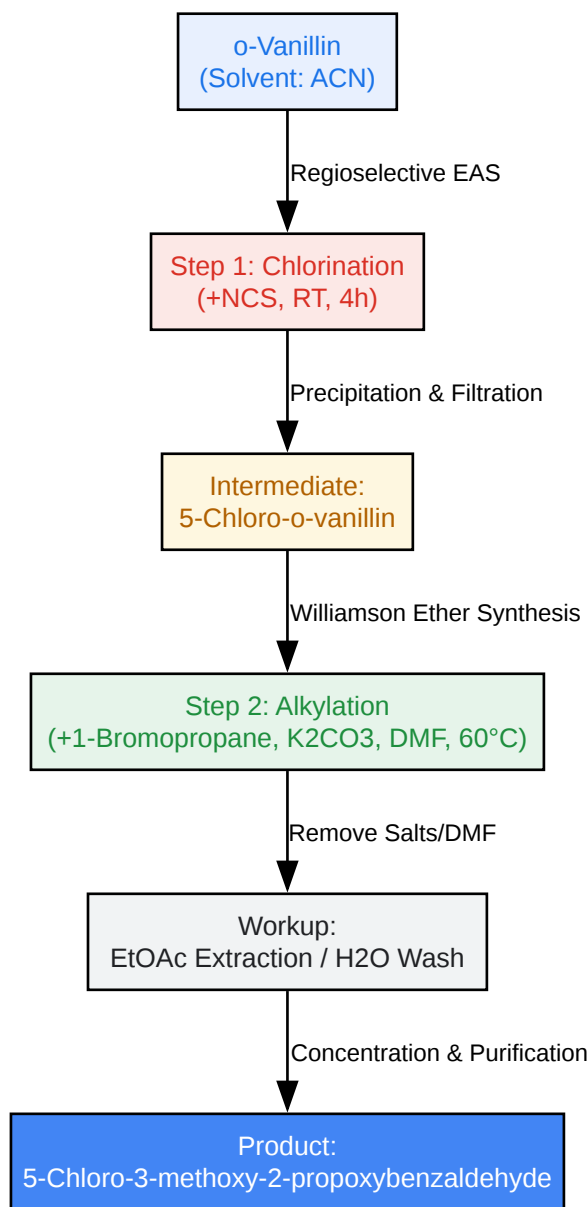
Procedure:

- Charge: Dissolve 5-Chloro-o-vanillin (18.6 g, 100 mmol) in DMF (90 mL).

- Base Addition: Add (27.6 g, 200 mmol). The mixture will turn bright yellow (phenoxide formation).
- Catalyst: Add KI (1.6 g, 10 mmol). Rationale: Converts alkyl bromide to more reactive alkyl iodide in situ.
- Alkylation: Add 1-Bromopropane (14.8 g, 120 mmol) dropwise via addition funnel.
- Heating: Heat the mixture to 60°C and stir for 6–8 hours.
- Workup: Cool to RT. Dilute with Ethyl Acetate (200 mL) and wash with Water (3 x 100 mL) to remove DMF and inorganic salts.
- Drying: Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure.
- Purification: The crude oil can be purified via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 88–95% Appearance: Yellow oil or low-melting solid.

Workflow Visualization



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Figure 2: Step-by-step synthetic workflow and isolation logic.

Quality Control & Analytical Data

To validate the synthesis, compare the analytical data against the expected values derived from the o-vanillin scaffold.

Parameter	Method	Acceptance Criteria / Expected Signal
Purity	HPLC (UV 254nm)	> 98.0% Area
Identity	¹ H-NMR (CDCl ₃)	CHO: 10.3 ppm (s, 1H)Ar-H: 7.2-7.5 ppm (2H, d, meta-coupling)OMe: 3.85 ppm (s, 3H)O-Pr: 4.1 (t), 1.8 (m), 1.0 (t)
Identity	MS (ESI+)	[M+H] ⁺ = 229.06 (Cl isotope pattern 3:[5]1)
Appearance	Visual	Pale yellow oil or solid

Troubleshooting Guide

- Issue: Low conversion in Step 2.
 - Solution: Ensure DMF is anhydrous. Water quenches the alkyl halide and solvates the carbonate anion, reducing basicity. Add 10 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst if kinetics are slow.
- Issue: Regioisomers in Step 1.
 - Solution: Lower temperature to 0°C during NCS addition. Ensure strict stoichiometry (1.05 eq NCS).

Safety & Handling

- 1-Bromopropane: Alkylating agent. Potential reproductive toxin. Handle in a fume hood.
- NCS: Irritant. Avoid dust inhalation.
- DMF: Hepatotoxin. Use chemically resistant gloves (Butyl rubber).

References

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